molecular formula C9H4F2N2O3 B1428905 5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid CAS No. 1344306-77-9

5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No. B1428905
M. Wt: 226.14 g/mol
InChI Key: CQBKUFWTQFMIAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluorophenylboronic acid is a chemical compound with the linear formula F2C6H3B(OH)2 . It is used as a reactant for Suzuki-Miyaura cross-coupling reactions and the preparation of selective sphingosine phosphate receptor antagonists .


Synthesis Analysis

While specific synthesis methods for “5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid” were not found, 2,5-Difluorophenylboronic acid is known to be used in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular formula of 2,5-Difluorophenylboronic acid is C6H5BF2O2 . The molecular weight is 157.91 .


Chemical Reactions Analysis

2,5-Difluorophenylboronic acid is used as a reactant for Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

2,5-Difluorophenylboronic acid is a white to light yellow crystalline powder . It has a melting point of 105-110 °C .

Scientific Research Applications

Mononuclear Heterocyclic Rearrangement and Applications in Synthesis

Research by Potkin et al. (2012) demonstrates a series of transformations converting 5-arylisoxazole-3-carboxylic acids into 5-arylisoxazole-3-hydroxamic acids, which undergo rearrangement to form 3,4-substituted 1,2,5-oxadiazoles. This process highlights the flexibility of 5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid in synthetic chemistry.

Derivatives Synthesis and Antihypertensive Activity

The study by Santilli and Morris (1979) synthesized several new 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives. This research indicates the potential for creating diverse derivatives from the core structure of 5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid for various applications, including antihypertensive effects.

Metal-free Hydroarylation in Organic Chemistry

Research conducted by Zalivatskaya et al. (2017) explored the metal-free reaction of 5-(2-arylethenyl)-3-aryl-1,2,4-oxadiazoles, revealing the potential for 5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid in the field of organic synthesis without the need for metal catalysts.

Synthesis of Novel Compounds and Bioactivity

The study by Rao et al. (2019) relates to the synthesis of novel 1,3,4-oxadiazole derivatives, indicating the potential for creating new compounds from 5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid with potential biological activities.

Chemical Degradation in Polymer Science

Research by Raynel et al. (2017) studied the chemical degradation of poly(2,5-(4,4’-(hexafluoropropylidene)diphenyl)-1,3,4-oxadiazole) in wet acidic media, highlighting the relevance of 5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid in the field of polymer science and material degradation.

Safety And Hazards

2,5-Difluorophenylboronic acid is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed. It may also cause respiratory irritation .

properties

IUPAC Name

5-(2,5-difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F2N2O3/c10-4-1-2-6(11)5(3-4)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBKUFWTQFMIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=NC(=NO2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Reactant of Route 2
5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Reactant of Route 4
5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.